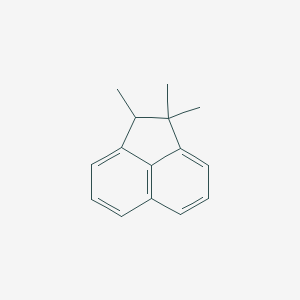
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4'-nitroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxy group, a quinoline moiety, and a nitro group attached to an acetophenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone typically involves multi-step organic reactions. One common method includes the condensation of 8-hydroxyquinoline with 4’-nitroacetophenone under basic conditions, followed by the introduction of a hydroxy group at the 2-position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and continuous monitoring ensures consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric groups.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The quinoline moiety may intercalate with DNA or interact with proteins, modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-phenylacetophenone
- 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-methoxyacetophenone
Uniqueness
Compared to similar compounds, 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
25912-23-6 |
|---|---|
Molekularformel |
C17H13N3O5 |
Molekulargewicht |
339.30 g/mol |
IUPAC-Name |
2-hydroxy-2-[(8-hydroxyquinolin-7-yl)amino]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H13N3O5/c21-15(11-3-6-12(7-4-11)20(24)25)17(23)19-13-8-5-10-2-1-9-18-14(10)16(13)22/h1-9,17,19,22-23H |
InChI-Schlüssel |
NFQDUEXUKGEWCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2)NC(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


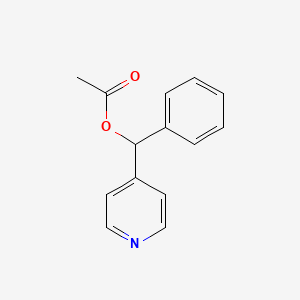
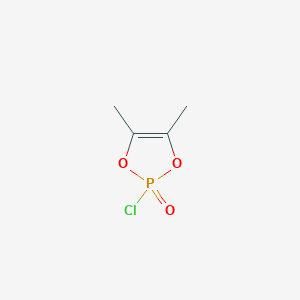
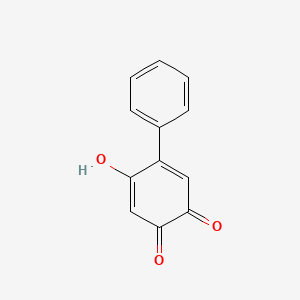
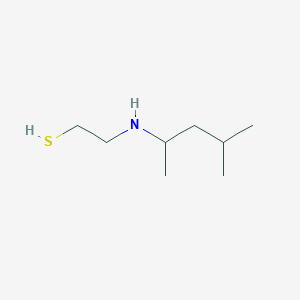
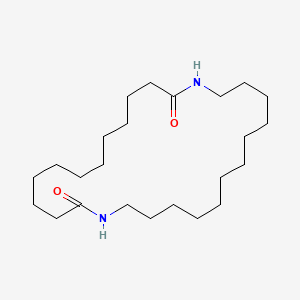
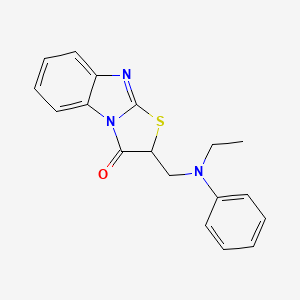

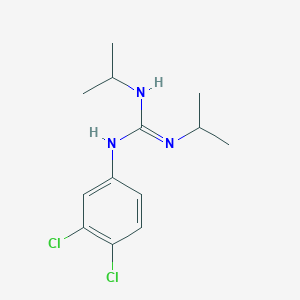

![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
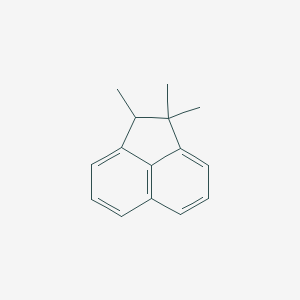
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)
